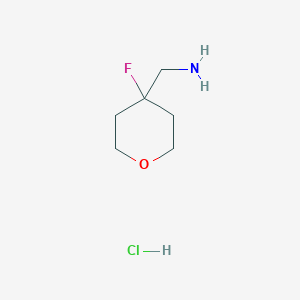

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride

説明

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFNO and its molecular weight is 169.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

The compound can be prepared through various methods, one of which is the etherification reaction. Specifically, 4-fluoropyran and methylamine can react under appropriate conditions to produce the target product .

As for its pharmacokinetics, the compound’s predicted density is 1.06±0.1 g/cm3, and its predicted boiling point is 184.0±25.0 °C . These properties might influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thus affecting its bioavailability.

生化学分析

Biochemical Properties

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of complex organic molecules, acting as a substrate or inhibitor depending on the reaction conditions . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can alter cell signaling pathways by binding to specific receptors on the cell surface, thereby influencing downstream signaling cascades.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to enzyme inhibition or activation . This binding often involves specific interactions with amino acid residues in the active site of the enzyme or receptor. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable under specific storage conditions (2-8°C, protected from light) but can degrade when exposed to higher temperatures or light . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects at high doses include alterations in liver and kidney function, as well as changes in blood chemistry.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s activity may be modulated by its localization within the cell, affecting its interactions with other biomolecules.

生物活性

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride, known by its CAS number 1263180-53-5, is a synthetic compound characterized by a tetrahydropyran ring with a fluorine substitution and a methanamine group. This compound has garnered attention in various fields of research, particularly for its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of approximately 169.63 g/mol. Its physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 169.63 g/mol |

| Density | 1.06 g/cm³ (predicted) |

| Boiling Point | 184.0 °C (predicted) |

| pKa | 10.01 (predicted) |

| GI Absorption | High |

These properties suggest that the compound is likely to be soluble and bioavailable, which are critical factors for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of the fluorine atom and the amine group enhances its reactivity and binding affinity to specific receptors and enzymes, potentially acting as an agonist or antagonist in biochemical pathways.

Potential Interactions

- Enzyme Inhibition/Activation : The compound has been shown to interact with enzymes involved in metabolic pathways, influencing substrate availability and enzyme kinetics.

- Cell Signaling Modulation : It may affect cell signaling cascades, impacting gene expression related to cellular metabolism and growth.

Biological Activity Studies

Research on the biological activity of this compound is still emerging, but several studies have begun to elucidate its effects:

- Antiproliferative Effects : In vitro studies have indicated that derivatives of pyran compounds exhibit cytotoxic effects on various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 6.7 μM to over 200 μM against human neuroblastoma cells .

- Neuroprotective Properties : The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Pyran-based drugs are being investigated for their ability to modulate amyloid precursor protein processing and tau phosphorylation pathways .

- Antimicrobial Activity : Preliminary studies suggest that compounds containing the pyran scaffold possess antibacterial properties, making them candidates for further exploration in antimicrobial therapy .

Case Study 1: Antiproliferative Activity

A study evaluating the cytotoxicity of various pyran derivatives found that certain compounds significantly inhibited the growth of SH-SY5Y neuroblastoma cells, suggesting a potential therapeutic application for cancer treatment . The study highlighted that modifications in the chemical structure could enhance activity.

Case Study 2: Neuroprotective Effects

Research focused on pyran-based drugs has revealed their efficacy in reducing neuroinflammation and oxidative stress in cellular models of neurodegeneration. These findings support the hypothesis that this compound could play a role in developing treatments for Alzheimer's disease .

特性

IUPAC Name |

(4-fluorooxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-6(5-8)1-3-9-4-2-6;/h1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIXTAIATODJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263180-53-5 | |

| Record name | (4-fluorooxan-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。